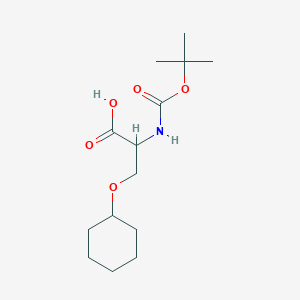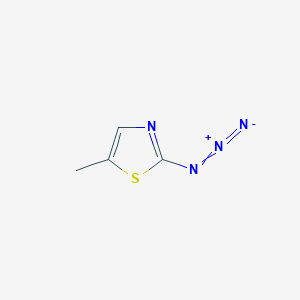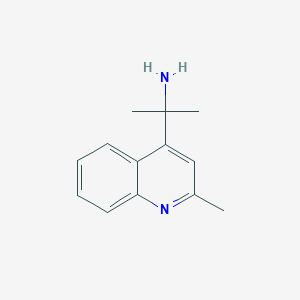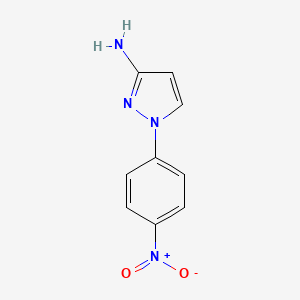
4-Formyl-3-(trifluoromethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-3-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H5F3O4 It is characterized by the presence of a formyl group (–CHO) and a trifluoromethoxy group (–OCF3) attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-(trifluoromethoxy)benzoic acid to introduce a nitro group at the 4-position. This is followed by reduction of the nitro group to an amine, which is then oxidized to the formyl group. The overall reaction can be summarized as follows:
Nitration: 3-(Trifluoromethoxy)benzoic acid is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to yield 4-nitro-3-(trifluoromethoxy)benzoic acid.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Oxidation: The amine is oxidized to the formyl group using an oxidizing agent like sodium periodate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Formyl-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Carboxy-3-(trifluoromethoxy)benzoic acid.
Reduction: 4-Hydroxymethyl-3-(trifluoromethoxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Formyl-3-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Formyl-3-(trifluoromethoxy)benzoic acid depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its formyl and trifluoromethoxy groups can interact with specific molecular targets, potentially affecting enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Formylbenzoic acid: Lacks the trifluoromethoxy group, making it less electron-withdrawing and potentially less reactive in certain reactions.
3-(Trifluoromethoxy)benzoic acid: Lacks the formyl group, limiting its utility in reactions requiring an aldehyde functionality.
Uniqueness
4-Formyl-3-(trifluoromethoxy)benzoic acid is unique due to the combination of its formyl and trifluoromethoxy groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
2168813-13-4 |
|---|---|
Molekularformel |
C9H5F3O4 |
Molekulargewicht |
234.13 g/mol |
IUPAC-Name |
4-formyl-3-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)16-7-3-5(8(14)15)1-2-6(7)4-13/h1-4H,(H,14,15) |
InChI-Schlüssel |
TUGNZOUFGYZEOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B13537454.png)


![N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B13537470.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13537477.png)

